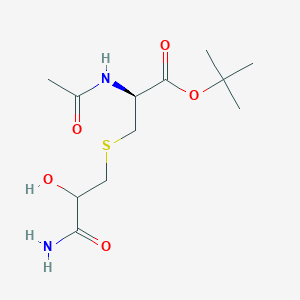

Fidexaban-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

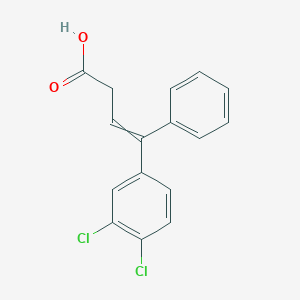

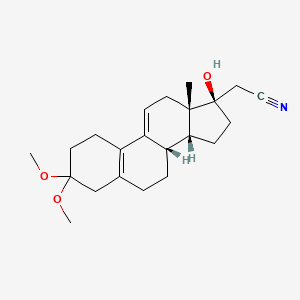

Fidexaban-d3 is an antithrombotic drug developed by the pharmaceutical company Bayer. It is a direct oral anticoagulant (DOAC) that is used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF). Fidexaban-d3 is a novel anticoagulant that has been shown to be effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

Mechanism of Action

Fidexaban-d3 works by inhibiting the activity of thrombin, a clotting enzyme. By inhibiting thrombin, Fidexaban-d3 prevents the formation of a clot, which can lead to a stroke or systemic embolism.

Biochemical and Physiological Effects

Fidexaban-d3 has been shown to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. In addition, Fidexaban-d3 has been shown to reduce levels of D-dimer, a marker of clot formation, and to reduce the risk of major bleeding.

Advantages and Limitations for Lab Experiments

The main advantage of using Fidexaban-d3 in laboratory experiments is that it is a direct oral anticoagulant, which means that it does not require the use of an injection or infusion. This makes it easier and more convenient to use in the laboratory. However, Fidexaban-d3 is not suitable for use in patients with renal impairment or in patients with a history of bleeding disorders.

Future Directions

For research on Fidexaban-d3 include: further investigation into its mechanism of action, its effects on clot formation, and its efficacy in various patient populations; further evaluation of its safety and tolerability; and further evaluation of its potential for use in combination with other anticoagulants. Additionally, further research is needed to determine the optimal dosing and administration schedule for Fidexaban-d3.

Synthesis Methods

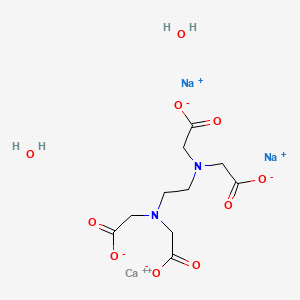

Fidexaban-d3 is synthesized using a process called “Suzuki coupling”. This process involves the reaction of a nucleophilic species, such as an aryl halide, with a palladium catalyst to form a carbon-carbon bond. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at room temperature and the product is isolated by filtration.

Scientific Research Applications

Fidexaban-d3 has been studied extensively in clinical trials and has been shown to be effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. In addition, Fidexaban-d3 has been shown to be well tolerated and safe in patients with non-valvular atrial fibrillation.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fidexaban-d3 involves the incorporation of three deuterium atoms into the Fidexaban molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "2-(4-Methylpiperazin-1-yl)-1H-benzimidazole", "2-Chloro-4-methoxybenzoic acid", "Deuterated reagents" ], "Reaction": [ "Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole", "Step 2: Synthesis of 2-Chloro-4-methoxybenzoic acid", "Step 3: Coupling of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole and 2-Chloro-4-methoxybenzoic acid using deuterated reagents to form Fidexaban-d3" ] } | |

CAS RN |

1346601-11-3 |

Molecular Formula |

C₂₅H₂₁D₃F₂N₆O₅ |

Molecular Weight |

529.51 |

synonyms |

N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-[4,5-dihydro-1-(methyl-d3)-1H-imidazol-2-yl]phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine; CI 1031-d3; Fidexaban-d3; ZK 807834-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)

![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)